1-(1-Aminocyclohexyl)prop-2-yn-1-one
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Overview
Description
1-(1-Aminocyclohexyl)prop-2-yn-1-one is an organic compound with the molecular formula C₉H₁₃NO It features a cyclohexyl ring substituted with an amino group and a prop-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Aminocyclohexyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propargylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclohexyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(1-Aminocyclohexyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclohexyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the prop-2-yn-1-one moiety can participate in various chemical reactions. These interactions can affect enzyme activity and cellular processes .
Comparison with Similar Compounds
Prop-2-yn-1-amine: Shares the prop-2-yn-1-one moiety but lacks the cyclohexyl ring.
Prop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of an amino group
Uniqueness: 1-(1-Aminocyclohexyl)prop-2-yn-1-one is unique due to the presence of both the cyclohexyl ring and the prop-2-yn-1-one moiety.
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(1-aminocyclohexyl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-8(11)9(10)6-4-3-5-7-9/h1H,3-7,10H2 |
InChI Key |
IFDVMCXIBATTIR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1(CCCCC1)N |
Origin of Product |
United States |
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